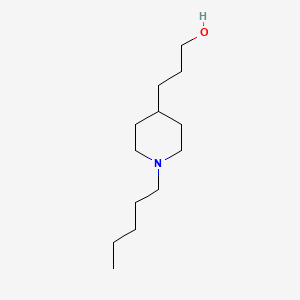
3-(1-Pentylpiperidin-4-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Pentylpiperidin-4-YL)propan-1-OL is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. This compound is characterized by a piperidine ring substituted with a pentyl group and a propanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pentylpiperidin-4-YL)propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 1-pentylpiperidine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Pentylpiperidin-4-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the piperidine ring.
Major Products Formed
Oxidation: Propanal and propanoic acid.
Reduction: The corresponding alkane.
Substitution: Halogenated derivatives of the piperidine ring.
Scientific Research Applications
3-(1-Pentylpiperidin-4-YL)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Pentylpiperidin-4-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminopiperidin-1-yl)propan-1-ol: Similar structure but with an amino group instead of a pentyl group.
Propan-1-ol: A simpler alcohol with a similar propanol group but lacking the piperidine ring.
1-Pentylpiperidine: Similar structure but lacking the propanol group.
Uniqueness
3-(1-Pentylpiperidin-4-YL)propan-1-OL is unique due to the combination of the piperidine ring, pentyl group, and propanol group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
141430-46-8 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
3-(1-pentylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-2-3-4-9-14-10-7-13(8-11-14)6-5-12-15/h13,15H,2-12H2,1H3 |
InChI Key |
UJNJIFRMQUDCGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC(CC1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)

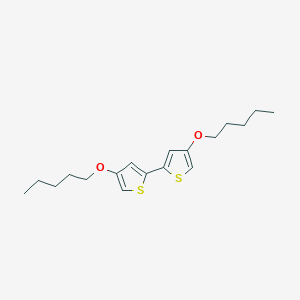
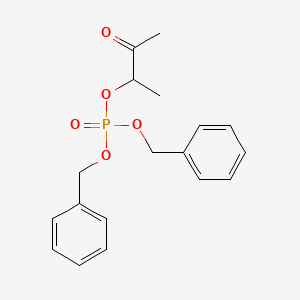
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
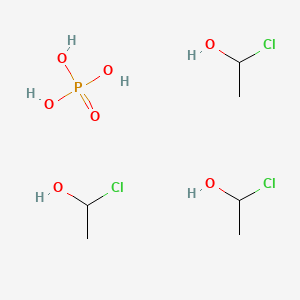
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
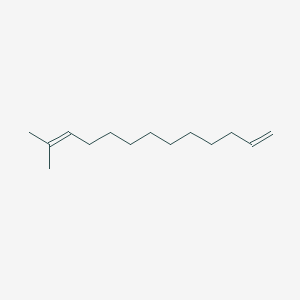
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
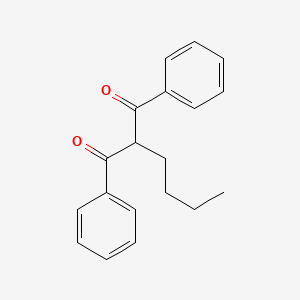
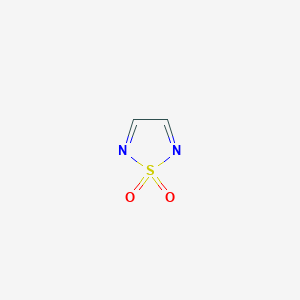
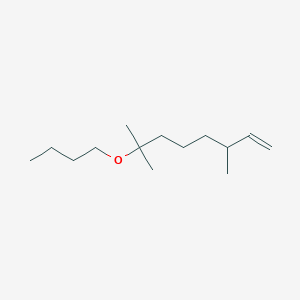
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
